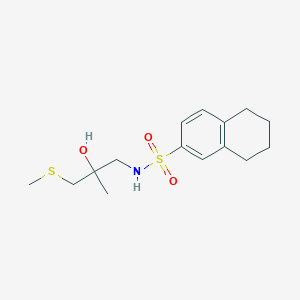
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a useful research compound. Its molecular formula is C15H23NO3S2 and its molecular weight is 329.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
N-(2-hydroxy-2-methyl-3-(methylthio)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant case studies to provide a comprehensive understanding of its pharmacological properties.
1. Chemical Structure and Synthesis
The compound's structure consists of a tetrahydronaphthalene core attached to a sulfonamide group and a hydroxy-methylthio side chain. The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and oxidation processes. Common reagents include sodium hydride and dimethylformamide (DMF) under controlled conditions to ensure high yield and purity .
| Property | Value |
|---|---|
| Molecular Formula | C15H21NO2S |
| Molecular Weight | 281.40 g/mol |
| CAS Number | 1396786-78-9 |
| Melting Point | Not available |
| Boiling Point | Not available |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cellular pathways. The hydroxy and methylthio groups enhance its binding affinity to various enzymes and receptors, potentially modulating their activity .
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular responses.
- Receptor Modulation: It may act on neurotransmitter receptors, influencing signaling pathways related to anxiety and depression.
3. Biological Activity and Case Studies
Research has indicated that this compound exhibits significant pharmacological effects in various biological systems. Notably, its antitumor activity has been documented in several studies.
Case Study: Antitumor Activity
A study evaluated the antitumor potential of sulfonamide derivatives similar to our compound. The results showed that specific derivatives had IC50 values significantly lower than those of established chemotherapeutics like Doxorubicin. For instance, compounds with structural similarities demonstrated IC50 values ranging from 2.5 µg/mL to 12.5 µg/mL compared to Doxorubicin's IC50 of 37.5 µg/mL .
Table 2: Comparative Antitumor Activity
| Compound | IC50 (µg/mL) | Reference Compound (Doxorubicin) |
|---|---|---|
| Compound A | 2.5 | 37.5 |
| Compound B | 3 | |
| Compound C | 10 | |
| Compound D | 12 |
4. Pharmacological Applications
The potential applications of this compound extend beyond oncology. Its ability to modulate neurotransmitter systems may position it as a candidate for treating mood disorders and neurodegenerative diseases.
Propiedades
IUPAC Name |
N-(2-hydroxy-2-methyl-3-methylsulfanylpropyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3S2/c1-15(17,11-20-2)10-16-21(18,19)14-8-7-12-5-3-4-6-13(12)9-14/h7-9,16-17H,3-6,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXBLEFGHGJUXPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC2=C(CCCC2)C=C1)(CSC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













